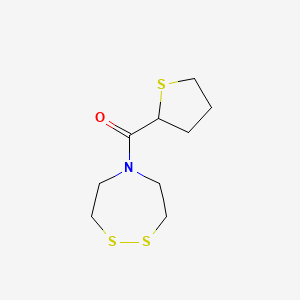
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis, is a fluorinated organic compound characterized by its unique stereochemistry. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both fluorine and sulfonyl chloride groups imparts distinct reactivity and properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis, typically involves the stereoselective fluorination of cyclobutane derivatives followed by sulfonylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position. The subsequent sulfonylation can be achieved using sulfonyl chloride reagents under controlled conditions to ensure the cis configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like crystallization and chromatography are often employed to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis, undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative transformations can convert the sulfonyl chloride to sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis, has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique reactivity makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
Material Science: Employed in the synthesis of fluorinated polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis, involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its reactivity and stability in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-Fluorocyclopentane-1-sulfonyl chloride, cis
- rac-(1R,2S)-2-Fluorocycloheptane-1-sulfonyl chloride, cis
Uniqueness
rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis, is unique due to its specific ring size and stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom also imparts distinct electronic properties compared to non-fluorinated analogs.
Properties
CAS No. |
1909293-47-5; 2382045-71-6 |
|---|---|
Molecular Formula |
C4H6ClFO2S |
Molecular Weight |
172.6 |
IUPAC Name |
(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
MBCWYXRUYHCUIL-DMTCNVIQSA-N |
SMILES |
C1CC(C1F)S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-[(3-methylphenyl)methyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2947870.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2947874.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)
![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)



![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
![N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide](/img/structure/B2947893.png)
